2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Synthetic Chemistry Indole Scaffold Antitubercular Chemistry

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS 31523-00-9) is a synthetic, doubly substituted indole-3-acetic acid (IAA) derivative with a molecular weight of 268.11 g/mol and formula C₁₁H₁₀BrNO₂. It belongs to a privileged scaffold class in medicinal chemistry and agrochemical research, where modifications of the indole core are used to modulate lipophilicity, target engagement, and metabolic stability.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 31523-00-9
Cat. No. B1449532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
CAS31523-00-9
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O
InChIInChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15)
InChIKeyVJSWAQYYTLGCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS 31523-00-9): Structural Overview and Procurement Context


2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS 31523-00-9) is a synthetic, doubly substituted indole-3-acetic acid (IAA) derivative with a molecular weight of 268.11 g/mol and formula C₁₁H₁₀BrNO₂ . It belongs to a privileged scaffold class in medicinal chemistry and agrochemical research, where modifications of the indole core are used to modulate lipophilicity, target engagement, and metabolic stability . The compound’s defining characteristic is the simultaneous presence of a bromine atom at the 7-position and a methyl group at the 5-position—a specific substitution pattern that differentiates it from all mono-substituted and most other di-substituted IAA analogs [1].

Why Indole-3-Acetic Acid Analogs Cannot Be Casually Substituted for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid


Indole-3-acetic acid derivatives exhibit profound sensitivity to the position and electronic nature of ring substituents, making generic substitution a high-risk strategy. Published data show that a methyl group at the 5-position alone is sufficient to markedly alter the rank-order efficacy of IAA analogs in cancer cell models compared to the parent indole scaffold [1]. Simultaneously, the introduction of a bromine atom at the 7-position significantly increases lipophilicity (LogP shift from ~1.8–2.1 for the 5-methyl analog to a predicted >2.6 for a 7-bromo-substituted analog), altering membrane permeability, protein binding, and metabolic profiles . In patent-protected chemical spaces, such as CRTH2 receptor antagonism and metabolic disease, claims explicitly encompass halogen substitution at the 4-, 5-, 6-, and 7-positions in combination with alkyl groups to optimize potency and selectivity [2]. Selecting a non-brominated analog, or one with bromine at a different position (e.g., 4-bromo or 6-bromo), risks losing the specific steric and electronic contributions—and thus the structure-activity relationship (SAR) signature—intended by the synthetic or screening design. The evidence below quantifies where available, and explicitly flags class-level inference where direct head-to-head data are absent.

Quantitative Differentiation Evidence: 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid vs. Closest Analogs


Structural Uniqueness: Exclusive 7-Bromo/5-Methyl Substitution Pattern Documented in Primary Synthetic Literature

The 5-methyl-7-bromoindole core was explicitly synthesized and characterized as a discrete chemical entity, distinct from its positional isomers 5-chloro-7-methylindole and 5-bromo-7-methylindole, in a foundational 1967 study [1]. This paper establishes that the 5-methyl-7-bromo substitution pattern is chemically accessible and structurally defined, providing synthetic precedence for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid. The closest comparator with published structural data is 5-methyl-7-bromoindole (CAS 15936-79-5), which shares the identical indole core substitution but lacks the acetic acid side chain . While no direct biological potency comparison between the 7-bromo-5-methyl and alternative bromo-methyl positional isomers is available in the public domain, the documented synthetic feasibility of this specific isomer supports its selection when a dual-substituted indole with bromine at the 7-position and methyl at the 5-position is required by a synthetic route or SAR hypothesis.

Synthetic Chemistry Indole Scaffold Antitubercular Chemistry

Physicochemical Differentiation: Predicted LogP Increase Drives Altered Permeability and Binding vs. Non-Brominated Analog

Using the 7-bromoindole-3-acetic acid scaffold (CAS 63352-97-6) as the closest available surrogate for which computed LogP data exist, the measured/predicted LogP is 2.56 . The non-brominated 5-methylindole-3-acetic acid (CAS 1912-47-6) has a computed XLogP3 of 1.8 and experimental LogP of ~1.89–2.10 . The bromine atom at the 7-position thus contributes an estimated ΔLogP of approximately +0.5 to +0.7 log units compared to the non-brominated 5-methyl analog. For 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid, which carries both the 7-bromo and 5-methyl substituents, the predicted LogP is expected to be ≥2.6, representing a meaningful increase in lipophilicity. This shift has practical implications: in a medicinal chemistry context, a ΔLogP of +0.5 can correspond to a 3- to 5-fold increase in membrane permeability and significantly altered plasma protein binding [1].

Lipophilicity ADME Prediction Medicinal Chemistry Optimization

SAR-Guided Differentiation: 5-Methyl Indole Scaffold Confers Anticancer Activity Rank-Order Superiority Over Parent Indole

In a rank-order study evaluating the ability of indole-based pharmacophores to induce p75NTR-dependent apoptosis in prostate (PC-3, DU-145) and bladder (T24) cancer cells, 5-methylindole-3-acetic acid demonstrated superior efficacy over indomethacin, ketorolac, and etodolac, ranking second only to 3,3'-diindolylmethane (DIM) [1]. While the study did not test the 7-bromo-5-methyl derivative directly, the data establishes that the 5-methylindole-3-acetic acid scaffold is a validated bioactive core with measurable anticancer cell activity. The addition of bromine at the 7-position is predicted to further modulate this activity through electronic and steric effects [2]. In contrast to the 5-bromo positional isomer (bromine at 5-position), the 7-bromo-5-methyl combination preserves the 5-methyl group identified as critical for activity while adding a halogen at a distinct position for orthogonal chemical diversification.

Cancer Cell Pharmacology p75NTR Induction Prostate Cancer

Patent-Protected Chemical Space: 7-Position Halogen Substitution is Explicitly Claimed in CRTH2 Antagonist Indole Acetic Acid Series

Patent US20080255100A1, covering indole acetic acids exhibiting CRTH2 receptor antagonism, broadly claims compounds where the indole ring bears one or more substituents independently selected from halogen at various positions, including the 7-position, in combination with alkyl substituents [1]. The generic Markush structure encompasses substitution patterns consistent with 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid. While specific IC₅₀ values for the 7-bromo-5-methyl compound are not disclosed in the patent, the explicit inclusion of 7-halogenated indole acetic acids within the claims establishes this substitution pattern as relevant to a therapeutically validated target. In contrast, the 5-bromo positional isomer and 6-bromo-5-methyl isomer have been commercialized as discrete building blocks for distinct SAR exploration programs , underscoring that each regioisomer occupies a non-redundant position in medicinal chemistry libraries.

CRTH2 Antagonism Allergic Inflammation Asthma Drug Discovery

Halogenated IAA Prodrug Potential: Brominated Indole-3-Acetic Acids Exhibit Enhanced Peroxidase-Dependent Cytotoxicity

A body of literature demonstrates that halogen-substituted indole-3-acetic acids function as oxidatively activated prodrugs, with horseradish peroxidase (HRP)-mediated activation generating cytotoxic radical species [1]. Critically, some halogen-substituted IAA derivatives exhibit greater cytotoxicity upon HRP activation than the parent IAA, despite being more resistant to oxidation [2]. The 5-bromoindole-3-acetic acid derivative has been specifically incorporated into spermine conjugates that enhance antibiotic activity against Gram-negative bacteria, demonstrating that bromine substitution on the indole ring can confer functional activity not present in the non-halogenated scaffold [3]. Extrapolating from this class-level evidence, the 7-bromo-5-methyl substitution pattern is predicted to similarly modulate peroxidase-dependent activation and cytotoxicity relative to non-brominated 5-methylindole-3-acetic acid.

Prodrug Activation Horseradish Peroxidase Targeted Cancer Therapy

Recommended Research and Industrial Application Scenarios for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid


CRTH2 Antagonist Lead Optimization: Exploring 7-Position Halogen SAR

For medicinal chemistry teams prosecuting CRTH2 receptor antagonists for asthma or atopic dermatitis, this compound enables exploration of the 7-position halogen chemical space explicitly claimed in patent US20080255100A1 [1]. The 7-bromo-5-methyl substitution pattern provides a complement to the more commonly explored 4-bromo and 6-bromo regioisomers, potentially revealing distinct potency, selectivity, or pharmacokinetic profiles.

HRP-Prodrug Cancer Therapy: Halogenated IAA Candidate Synthesis

Building on the established principle that brominated indole-3-acetic acids exhibit enhanced horseradish peroxidase-dependent cytotoxicity relative to non-halogenated IAA [1], this compound can serve as a precursor for synthesizing novel enzyme-prodrug candidates. The 7-bromo-5-methyl pattern offers a regioisomer distinct from the previously studied 5-bromo IAA derivatives, enabling systematic halogen position-activity relationship studies.

Anticancer SAR Expansion: p75NTR Pathway Modulation with Halogenated 5-Methylindole Scaffolds

Since 5-methylindole-3-acetic acid has demonstrated efficacy in inducing p75NTR-dependent apoptosis in prostate and bladder cancer cells, ranking above indomethacin and other NSAID-derived indoles [1], the 7-bromo derivative provides a logical next-step probe. The bromine substituent allows investigation of electronic effects on p75NTR induction potency and may improve physicochemical properties for cellular assay compatibility.

Agrochemical Auxin Analog Screening: Halogenated IAA Derivatives for Plant Growth Regulation

Patent literature discloses that halogenated and alkyl-substituted IAA analogs possess utility as synthetic auxins in plant growth regulation and tissue culture [1]. The 7-bromo-5-methyl substitution pattern represents a specific, patent-relevant structural variant for screening in auxin bioassays, particularly where the balance of lipophilicity (enhanced by bromine) and receptor binding (modulated by the 5-methyl group) may confer tissue-specific or species-selective activity.

Quote Request

Request a Quote for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.